molecular formula C17H25NO3 B14155608 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide CAS No. 762255-18-5

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide

Cat. No.: B14155608
CAS No.: 762255-18-5
M. Wt: 291.4 g/mol
InChI Key: IUCISUDYUWUAEM-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide typically involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with N-(3-methylbutyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine
  • 3-[2-(N’-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}-N’'-methylcarbamimidamido)ethyl]-N-methylbenzamide hydroiodide

Uniqueness

Compared to similar compounds, 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide stands out due to its unique structural features and potential biological activities. Its specific substitution pattern on the benzofuran ring and the presence of the acetamide group contribute to its distinct chemical and biological properties.

Properties

CAS No.

762255-18-5

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C17H25NO3/c1-12(2)8-9-18-15(19)11-20-14-7-5-6-13-10-17(3,4)21-16(13)14/h5-7,12H,8-11H2,1-4H3,(H,18,19)

InChI Key

IUCISUDYUWUAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)COC1=CC=CC2=C1OC(C2)(C)C

solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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